1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-
CAS No.: 50292-95-0
Cat. No.: VC1960902
Molecular Formula: C42H52N2O2
Molecular Weight: 616.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50292-95-0 |
|---|---|
| Molecular Formula | C42H52N2O2 |
| Molecular Weight | 616.9 g/mol |
| IUPAC Name | 3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C42H52N2O2/c1-5-7-9-11-13-21-29-43-31(3)39(34-24-16-19-27-37(34)43)42(36-26-18-15-23-33(36)41(45)46-42)40-32(4)44(30-22-14-12-10-8-6-2)38-28-20-17-25-35(38)40/h15-20,23-28H,5-14,21-22,29-30H2,1-4H3 |
| Standard InChI Key | XOEUNIAGBKGZLU-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |
| Canonical SMILES | CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |
Introduction
Chemical Structure and Properties
Basic Chemical Properties
The compound possesses distinctive chemical properties that influence its behavior in various applications and reactions. These fundamental characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₅₂N₂O₂ |
| Molecular Weight | 616.87 g/mol |
| CAS Registry Number | 50292-95-0 |
| EINECS Number | 256-524-7 |
| IUPAC Standard InChIKey | XOEUNIAGBKGZLU-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 16 |
| XLogP3 | 12.2 |
Physical Properties
The physical properties of 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- determine its handling characteristics and application parameters:
| Physical Property | Value | Notes |
|---|---|---|
| Physical State | Solid | At standard conditions |
| Density | 1.09±0.1 g/cm³ | Predicted value |
| Boiling Point | 752.6±60.0 °C | Predicted value |
| Color | Red | As implied by commercial name |
| Solubility | Limited water solubility | Soluble in organic solvents |
The high predicted boiling point (752.6±60.0 °C) indicates strong intermolecular forces, consistent with the compound's high molecular weight and complex structure . Its solubility characteristics align with its highly lipophilic nature, as suggested by the high XLogP3 value of 12.2 .
Nomenclature and Identification
Common Names and Synonyms
The compound is known by several names in scientific and commercial contexts, reflecting its various applications and structural features:
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1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-
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3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)isobenzofuran-1(3H)-one
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Pergascript Red 16
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Pergascript Red I 6B
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3,3-Bis(N-octyl-2-methylindol-3-yl)phthalide
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3,3'-Bis(1-n-octyl-2-methylindol-3-yl)phthalide
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Chameleon Red 5
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CK-16
These various names appear across scientific literature, commercial catalogs, and regulatory documentation . The diversity of nomenclature reflects both its complex structure and its specialized applications in different industrial sectors.
Systematic Nomenclature
The IUPAC systematic name for this compound is 3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one, which precisely describes its chemical structure according to international chemical nomenclature standards . This systematic name enables unambiguous identification in scientific communications and regulatory contexts.
Applications and Uses
Industrial Applications
The primary commercial application of 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- is as a specialized dye in carbonless copying systems. After appropriate functionalization, it is used to prepare sultine color-formers for carbonless imaging technology . This application leverages the compound's chromogenic properties to create color development systems that respond to applied pressure or other stimuli.
The compound's use in specialized color development systems is further indicated by its commercial names like "Pergascript Red 16" and "Chameleon Red 5," suggesting applications in color-changing technologies . The "chameleon" designation particularly hints at reversible color-changing properties that could be valuable in various indicator or security printing applications.
Table: Stock Solution Preparation Reference
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| Using 1 mg | Using 5 mg | Using 10 mg | |
| 1 mM | 1.6211 mL solvent | 8.1054 mL solvent | 16.2109 mL solvent |
| 5 mM | 0.3242 mL solvent | 1.6211 mL solvent | 3.2422 mL solvent |
| 10 mM | 0.1621 mL solvent | 0.8105 mL solvent | 1.6211 mL solvent |
Related Research and Developments
Structural Analogues and Their Properties
While specific research on 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- itself is limited in the available literature, related isobenzofuranone compounds have been extensively studied. The basic isobenzofuranone (phthalide) structure serves as a core component in numerous bioactive compounds. As noted in research literature, various isobenzofuranone derivatives demonstrate significant biological activities, including:
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Anti-tumor properties
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Anti-inflammatory effects
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Antimicrobial activities
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Antioxidant capabilities
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Antiplatelet functions
Specifically, research has identified certain (Z)-3-benzylideneisobenzofuran-1(3H)-ones as potent antioxidants and antiplatelet agents . These findings highlight the potential biological significance of the isobenzofuranone structural class, though the specific activities of the bis-indole substituted variant would require dedicated research to confirm.
Thermochromic Applications
Patent literature suggests connections between this compound and reversible thermochromic applications . Thermochromic materials change color in response to temperature variations and have applications in:
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Temperature indicators and sensors
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Security printing and anti-counterfeiting
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Smart packaging
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Consumer products with visual temperature feedback
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Technical and scientific indicators
The structural features of 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- may contribute to chromogenic behavior that could be exploited in such applications, particularly in microcapsule-based formulations where the dye can be protected and its response characteristics carefully controlled.
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